Myristoleic acid
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Overview
Description
Myristoleic acid, also known as this compound, is an omega-5 fatty acid. It is biosynthesized from myristic acid by the enzyme Stearoyl-CoA desaturase-1. This compound is relatively uncommon in nature, with one of its major sources being the seed oil from plants of the family Myristicaceae . It is also a constituent of Serenoa repens (Saw palmetto) and has shown activity against LNCaP prostate-cancer cells .
Synthetic Routes and Reaction Conditions:
From Oleic Acid Methyl Ester: The synthesis of cis-9-tetradecenoic acid methyl ester can be achieved from oleic acid methyl ester.
From Undecenoic Acid Methyl Ester: Another method involves the preparation of cis-10-tetradecenoic acid methyl ester from undecenoic acid methyl ester, a derivative of castor oil.
Industrial Production Methods:
Enzymatic Transesterification: Hexadecyl cis-9-tetradecenoate and hexadecyl cis-10-tetradecenoate are prepared by enzymatic transesterification of cis-9-tetradecenoic acid methyl ester and cis-10-tetradecenoic acid methyl ester with 1-hexadecanol (cetyl alcohol) respectively.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: It can be reduced to form saturated fatty acids.
Substitution: The double bond in 9-tetradecenoic acid allows for substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Halogenation can be carried out using halogens like bromine or chlorine.
Major Products:
Oxidation: Oxidized fatty acids.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Scientific Research Applications
Myristoleic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 9-tetradecenoic acid exerts its effects involves several molecular targets and pathways:
Apoptosis Induction: It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Comparison with Similar Compounds
Myristic Acid: A saturated fatty acid from which 9-tetradecenoic acid is biosynthesized.
Oleic Acid: Another monounsaturated fatty acid with a similar structure but a different position of the double bond.
Palmitoleic Acid: An omega-7 fatty acid with a similar structure but a different chain length.
Uniqueness:
Position of Double Bond: The double bond in 9-tetradecenoic acid is at the 9-10 position, which is unique compared to other similar fatty acids.
Biological Activity: Its ability to induce apoptosis in cancer cells and its anti-inflammatory properties make it unique among fatty acids
Properties
Molecular Formula |
C14H26O2 |
---|---|
Molecular Weight |
226.35 g/mol |
IUPAC Name |
tetradec-9-enoic acid |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-6H,2-4,7-13H2,1H3,(H,15,16) |
InChI Key |
YWWVWXASSLXJHU-UHFFFAOYSA-N |
SMILES |
CCCCC=CCCCCCCCC(=O)O |
Canonical SMILES |
CCCCC=CCCCCCCCC(=O)O |
Synonyms |
9-tetradecenoic acid myristoleic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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